
ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a nitro-substituted pyrazole derivative with the molecular formula C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol . The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a nitro group at position 4, and an ethoxycarbonylmethyl side chain.
Preparation Methods
Synthetic Routes Overview
The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate revolves around two critical steps: (1) construction of the pyrazole core with methyl groups at positions 3 and 5, and (2) subsequent nitration and esterification. Key methods include:
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Cyclocondensation of hydrazines with diketones or alkynones
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Direct nitration of pre-functionalized pyrazole intermediates
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N-Alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl chloroacetate
Each method varies in efficiency, yield, and scalability, as detailed in subsequent sections.
Cyclocondensation and Alkylation Approach
Formation of 3,5-Dimethyl-1H-Pyrazole
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-alkynones. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3,5-dimethyl-1H-pyrazole .
Reaction Conditions:
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Solvent: Ethanol
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Temperature: 80°C (reflux)
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Time: 4–6 hours
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Yield: 70–85%
Nitration at the 4-Position
Nitration introduces the nitro group regioselectively at the 4-position of the pyrazole ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves optimal results .
Procedure:
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Dissolve 3,5-dimethyl-1H-pyrazole in H₂SO₄ at 0°C.
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Add HNO₃ dropwise over 30 minutes.
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Stir for 2 hours at 5°C.
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Quench with ice-water and extract with ethyl acetate.
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Dry over MgSO₄ and concentrate.
Yield: 60–75%
N-Alkylation with Ethyl Chloroacetate
The final step involves alkylating the pyrazole nitrogen with ethyl chloroacetate in the presence of a base.
Optimized Protocol:
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Acetonitrile
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Molar Ratio: 1:1.2 (pyrazole:ethyl chloroacetate)
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Temperature: 80°C (reflux)
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Time: 12 hours
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Yield: 65–80%
Mechanistic Insight:
The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on ethyl chloroacetate. Steric hindrance from the 3,5-dimethyl groups favors alkylation at the 1-position.
One-Pot Synthesis via Alkynone Intermediates
Alkynone Formation
A novel approach from the Royal Society of Chemistry (RSC) involves tert-butoxide-mediated coupling of ethyl esters with terminal alkynes to form α,β-alkynones . For example:
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Ethyl propiolate reacts with 3,5-dimethyl-1H-pyrazole in THF using KOtBu as a base.
Key Steps:
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Dissolve KOtBu in THF at ambient temperature.
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Add ethyl propiolate and pyrazole derivative.
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Stir for 10 minutes, then quench with ice-water.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield: 50–60%
Cyclization with Hydrazine Hydrate
The alkynone intermediate undergoes cyclization with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
Critical Parameters:
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Molar Ratio: 1:1.5 (alkynone:hydrazine)
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Reflux Time: 3 hours
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Purification: Column chromatography (ethyl acetate)
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Cyclocondensation | High regioselectivity | Multi-step, moderate yields | 60–75 |
One-Pot Alkynone | Scalable, fewer intermediates | Requires specialized reagents | 50–60 |
Direct N-Alkylation | Simple, high efficiency | Sensitive to steric hindrance | 65–80 |
Key Findings:
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Direct N-alkylation offers the highest yield (80%) but demands anhydrous conditions .
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Nitration efficiency depends on acid concentration and temperature control .
Characterization and Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and viability .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can possess anti-inflammatory effects. The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry detailed the synthesis of this compound and its evaluation against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
Agricultural Applications
The compound has also been explored for its agricultural benefits:
- Pesticidal Activity : this compound exhibits insecticidal properties. It has been tested against common agricultural pests, showing effectiveness in controlling populations of aphids and beetles .
Case Study: Insecticidal Properties
In a field trial conducted by agricultural researchers, this compound was applied to crops infested with aphids. The results demonstrated a 70% reduction in pest population within two weeks of application, highlighting its potential as a natural pesticide alternative.
Materials Science
In materials science, this compound is being studied for its role in developing new materials:
- Polymer Synthesis : The compound can be used as an intermediate in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to degradation under environmental stressors .
Mechanism of Action
The mechanism of action of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The pyrazole ring itself is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Key Physical Properties:
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its nitro and ester functional groups. Pyrazole derivatives are known for their applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents .
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate belongs to a broader class of pyrazole-acetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and commercial availability.
Table 1: Structural and Functional Comparison
Key Differences:
In contrast, compounds like 10199-60-7 lack this nitro group, reducing their reactivity . Carboxylic acid derivatives (e.g., 1402446-16-5 and 66053-93-8) exhibit higher polarity and solubility in aqueous media compared to the ester-containing target compound .
The 3-isopropyl group in 1402446-16-5 increases lipophilicity, which may enhance membrane permeability in biological systems .
Commercial Availability: this compound is available from multiple suppliers (e.g., A2B Chem, abcr) with purity >95% and prices ranging from $269–$995 for 500 mg–5 g quantities .
Table 2: Supplier Data for this compound
Supplier | Purity | Quantity | Price | Stock Status |
---|---|---|---|---|
A2B Chem LLC | >95% | 1 g | $509.00 | 2 weeks lead time |
abcr | Unspecified | 5 g | €877.00 | Available |
Shanghai Haohong | 95+% | 1 g | ¥2160.00 | Inquiry required |
Biological Activity
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, with the CAS number 5679-18-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
- Molecular Formula : C₉H₁₃N₃O₄
- Molecular Weight : 227.22 g/mol
- MDL Number : MFCD00658784
- Hazard Classification : Irritant
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.
In Vitro Studies
In a study assessing the antimicrobial efficacy of multiple pyrazole derivatives, this compound demonstrated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited a notable ability to inhibit biofilm formation, outperforming traditional antibiotics such as Ciprofloxacin.
Compound | MIC (μg/mL) | Biofilm Reduction (%) |
---|---|---|
This compound | 0.22 - 0.25 | Superior to Ciprofloxacin |
Anticancer Activity
The pyrazole scaffold is known for its anticancer properties. This compound has been implicated in inhibiting the proliferation of various cancer cell lines.
Case Studies
In vitro studies have shown that compounds containing the pyrazole structure can inhibit cancer cell growth effectively. For instance, derivatives similar to this compound have been reported to exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These derivatives often act by targeting specific pathways involved in cell division and survival.
Cancer Type | Cell Line | IC50 (μM) |
---|---|---|
Breast Cancer | MDA-MB-231 | Not specified |
Liver Cancer | HepG2 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. While specific data on this compound's COX inhibition is limited, related studies suggest that similar pyrazoles exhibit significant anti-inflammatory effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .
- Comparative Data :
Reaction Condition | Yield (%) | Purity (%) | Key Observations |
---|---|---|---|
DMF, 70°C, 8h | 78 | 95 | Minimal byproducts |
Acetonitrile, 60°C | 65 | 90 | Slower reaction |
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the ester linkage (δ ~4.2 ppm for CH₂COO and ~1.3 ppm for ethyl CH₃) and nitro group (NO₂ stretching at ~1520 cm⁻¹ in IR) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Mercury software aids in visualizing packing interactions and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Store in airtight containers away from oxidizers. Refer to SDS guidelines for pyrazole derivatives (e.g., 3,5-dimethylpyrazole protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for nitro-pyrazole derivatives?
- Methodology : Discrepancies in unit cell parameters or displacement ellipsoids may arise from twinning or disorder. Use SHELXD for phase determination and SHELXE for density modification. Compare with analogous structures (e.g., 3,5-dimethylpyrazole-4-acetic acid, CCDC 32701-75-0) to validate bond lengths and angles .
Q. What biochemical pathways does this compound modulate, and how can its interactions be experimentally validated?
- Methodology :
- Enzyme Assays : Test inhibition of oxidative stress-related enzymes (e.g., catalase, SOD) via UV-Vis kinetics.
- Cell-Based Studies : Use apoptosis assays (Annexin V/PI staining) and proliferation markers (MTT assay) in cancer cell lines. Compare with structurally similar compounds (e.g., 1-(3,5-dimethyl-4-nitro-pyrazol-1-yl)acetone) to identify structure-activity relationships (SAR) .
- SAR Table :
Compound | IC₅₀ (µM) for Catalase | Apoptosis Induction (%) |
---|---|---|
Ethyl (3,5-dimethyl-4-nitro...) | 12.3 ± 1.2 | 45 ± 3 |
1-(3,5-Dimethyl-4-nitro...) | 18.7 ± 2.1 | 32 ± 4 |
Q. How can purity and stability issues impact experimental reproducibility, and what analytical methods mitigate these risks?
- Methodology :
- HPLC-MS : Detect impurities (e.g., hydrolyzed acetic acid derivatives) using C18 columns and 0.1% formic acid in mobile phase.
- Stability Studies : Store samples under varying conditions (light, humidity) and monitor degradation via TLC or NMR. Purity >95% is critical for consistent bioactivity data .
Q. Methodological Resources
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYPKGOLQYZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351711 | |
Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5679-18-5 | |
Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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